

A Comparative Guide to 2,5-Dimethyldecane and Its Analogues for Researchers

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Compound of Interest

Compound Name: 2,5-Dimethyldecane

Cat. No.: B098305

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This guide provides a detailed comparative analysis of **2,5-dimethyldecane** and its structural analogues. It is intended for researchers, scientists, and professionals in drug development and chemical ecology, offering objective comparisons based on physicochemical properties and biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties

Branched-chain alkanes like **2,5-dimethyldecane** and its analogues are characterized by their specific physical and chemical properties, which influence their biological interactions and analytical behavior. Key properties are summarized below for comparison.

Property	2,5-Dimethyldecane	2,6-Dimethyldecane	2,5-Dimethylundecane
Molecular Formula	C ₁₂ H ₂₆ [1][2]	C ₁₂ H ₂₆ [3]	C ₁₃ H ₂₈ [4]
Molecular Weight	170.34 g/mol [1][2][5]	170.33 g/mol [3]	184.36 g/mol [4]
CAS Number	17312-50-4[1][2]	13150-81-7[3]	17301-22-3[4]
Boiling Point	~220 °C (approx.)	~198–220 °C[3]	Not specified
Density	0.739 g/cm ³ [5]	~0.74 g/cm ³ at 20 °C[3]	Not specified
Kovats Retention Index	1118 (Standard non-polar)[1]	Not specified	1210 (Standard non-polar)[4]
Solubility	Insoluble in water, soluble in organic solvents.[3]	Insoluble in water, soluble in organic solvents like ethanol and diethyl ether.[3]	Not specified

Biological Activity and Applications

Dimethylalkanes are significant in various biological contexts, primarily as semiochemicals in insects, but also as intermediates in pharmaceutical synthesis.

Biological Activity	Description	Relevant Analogues
Pheromonal Activity	Methyl-branched alkanes are key components of contact sex pheromones in many insect species, eliciting behavioral responses such as mating.[6] The specific structure, including chain length and methyl branch position, is critical for bioactivity.[6]	3-Methylheptacosane, 15,19-dimethylheptatriacontane[6][7]
Insecticidal Activity	Various long-chain alkanes have demonstrated toxicity against insect larvae.[8] They can act on detoxification enzymes, suggesting a potential for pest control applications.[8]	Heptacosane, Hexacosane[8]
Pharmaceutical Intermediate	Derivatives of dimethylalkanes serve as versatile intermediates in the synthesis of natural products and pharmaceutical agents.[3] For instance, 2,6-dimethyldecane derivatives have been explored for creating potent inhibitors of glucose-sensitive insulin secretion.[3]	2,6-Dimethyldecane[3]
Cytotoxicity	Long-chain alkanes generally have low acute toxicity, but their hydrophobic nature can lead to accumulation in lipid-rich tissues.[9] Some branched structures may be more resistant to metabolism.[9]	General long-chain alkanes[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and evaluation of **2,5-dimethyldecane** and its analogues.

GC-MS is the primary technique for separating and identifying volatile and semi-volatile compounds like branched alkanes. Due to the extensive fragmentation of branched alkanes under standard Electron Ionization (EI), Chemical Ionization (CI) is often used to confirm the molecular weight.[\[10\]](#)[\[11\]](#)

1. Sample Preparation:

- Prepare a dilute solution of the alkane sample (1-10 µg/mL) in a high-purity volatile solvent such as hexane.[\[10\]](#)

2. GC-MS System and Conditions:

- Injector: Set to a temperature sufficient for volatilization without thermal degradation (e.g., 250 °C).[\[10\]](#)
- GC Column: Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1 or DB-5).[\[10\]](#) A long column (e.g., 60-100 m) can improve the separation of isomers.[\[12\]](#)[\[13\]](#)
- Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.2 mL/min).[\[13\]](#)
- Oven Temperature Program: Develop a temperature ramp that provides good chromatographic separation. A typical program might be: hold at 50 °C for 1 min, ramp at 10 °C/min to 120 °C, then ramp at 5 °C/min to 310 °C and hold for 40 min.[\[13\]](#)

3. Mass Spectrometer Method (CI Mode):

- Ion Source: Switch from EI to CI mode.[\[10\]](#)
- Reagent Gas: Introduce a CI reagent gas, such as methane, into the ion source at an optimized pressure (e.g., ~0.1 torr).[\[10\]](#)
- Source Temperature: Set an appropriate source temperature (e.g., 150-200 °C).[\[10\]](#)

- Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).[10]

4. Data Analysis:

- Identify the analyte peak in the total ion chromatogram (TIC).
- Extract the mass spectrum for the peak. In CI mode, look for an intense quasi-molecular ion peak at $[M+H]^+$ (m/z 171.3 for $C_{12}H_{26}$) to confirm the molecular weight.[10]
- In EI mode, analyze the fragmentation pattern. Branched alkanes show preferential fragmentation at branch points, leading to a different pattern compared to the smooth decay of linear alkanes.[11]

For complex mixtures or for unambiguous structure elucidation, 2D NMR techniques are powerful tools. 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) is particularly useful for analyzing branched alkanes, even in environments that cause significant line broadening in 1D spectra.[14][15]

1. Sample Preparation:

- Dissolve the sample in a suitable deuterated solvent (e.g., $CDCl_3$).
- For in-situ analysis within porous media, samples can be prepared by filling a 5 mm NMR tube with the catalyst support saturated with the hydrocarbon mixture.[14]

2. NMR Spectrometer and Parameters:

- Use a high-field NMR spectrometer.
- Acquire a 2D 1H DQF-COSY spectrum. This pulse sequence helps to suppress the intense diagonal signal that can obscure cross-peaks in a standard COSY experiment.[14]

3. Data Processing and Analysis:

- Process the 2D data to obtain the DQF-COSY spectrum.

- Project the 2D spectrum along the anti-diagonal direction. This projection yields a 1D spectrum that is free from line-broadening effects caused by magnetic field inhomogeneity, thus retaining high-resolution information.[14][15]
- Analyze the cross-peaks in the 2D spectrum and the signals in the 1D anti-diagonal projection to identify coupled protons and thus discriminate between linear and different types of branched alkanes (e.g., 2-methyl vs. 3-methyl).[14][15]
- For quantitative analysis of mixtures, Partial Least-Square Regression (PLSR) can be applied to the spectral data.[14][15]

This protocol outlines a general procedure for testing the activity of a candidate contact pheromone, such as a dimethylalkane.

1. Pheromone Application:

- Synthesize or obtain high-purity candidate compounds.
- Prepare serial dilutions of the test compound in a suitable volatile solvent (e.g., hexane).
- Create "dummy" insects (e.g., dead males of the same species from which natural pheromones have been removed by washing with solvent).[6]
- Apply a precise amount of the test solution (e.g., 1 μ g) to the cuticle of the dummy insect and allow the solvent to evaporate.[7] Use solvent-only dummies as a negative control.

2. Behavioral Arena:

- Conduct assays in a controlled environment (e.g., Petri dish) with controlled temperature, humidity, and lighting.[6]

3. Bioassay Procedure:

- Isolate male insects shortly after emergence and keep them individually for a period to ensure sexual maturity and responsiveness (e.g., 2 days).[6]
- Introduce a single male into the arena with a pheromone-treated or control dummy.

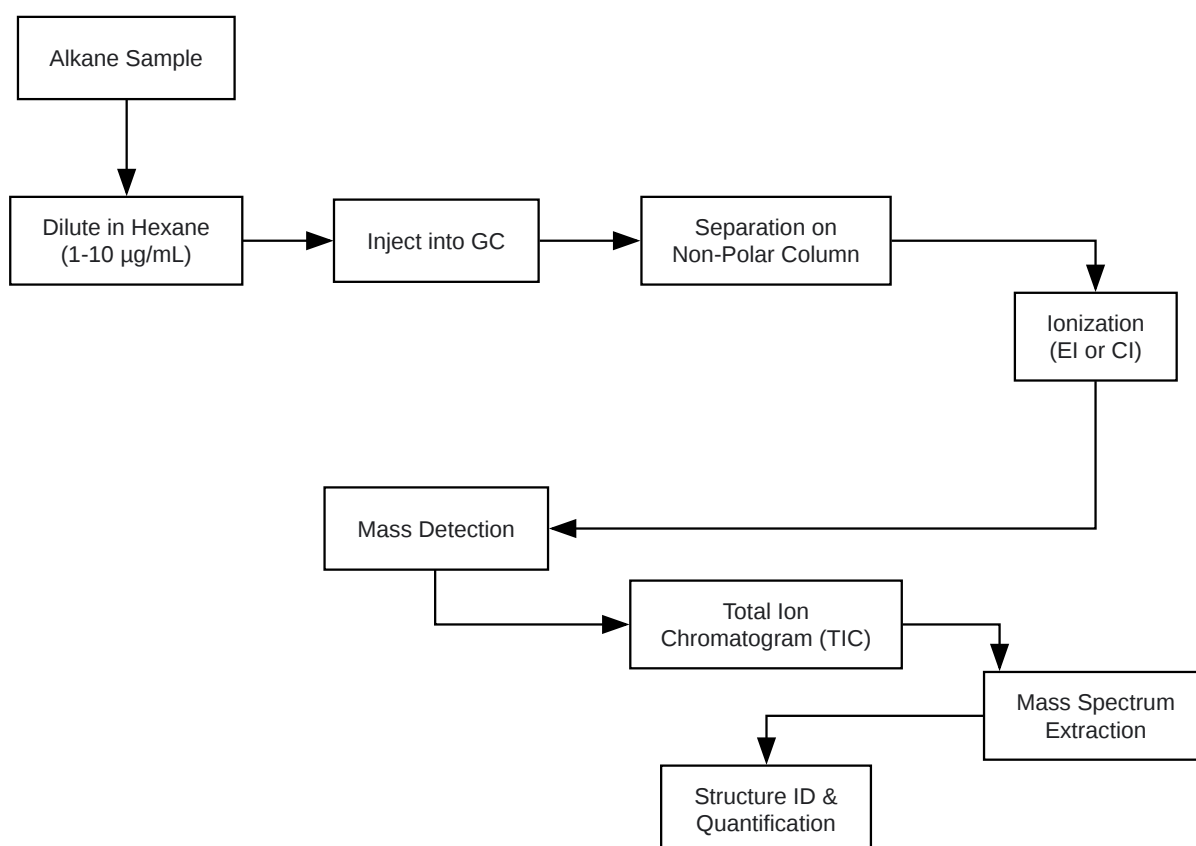
- Record the male's behavioral response for a set period. Key behaviors to quantify include orientation towards the dummy, contact, and specific mating responses like wing-fanning or copulation attempts.[6]

4. Data Analysis:

- Quantify the results by measuring the percentage of males showing a positive response, the latency (time) to the first response, and the duration of the response.[7]
- Use appropriate statistical tests to compare the responses elicited by the test compounds with the positive (natural extract) and negative (solvent) controls.

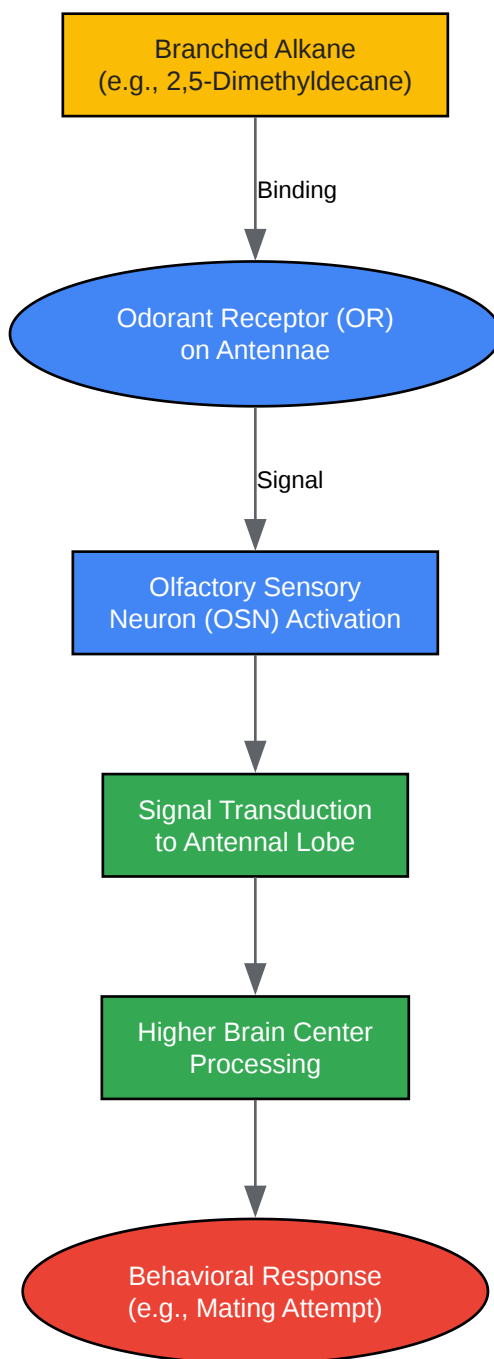
Visualizations

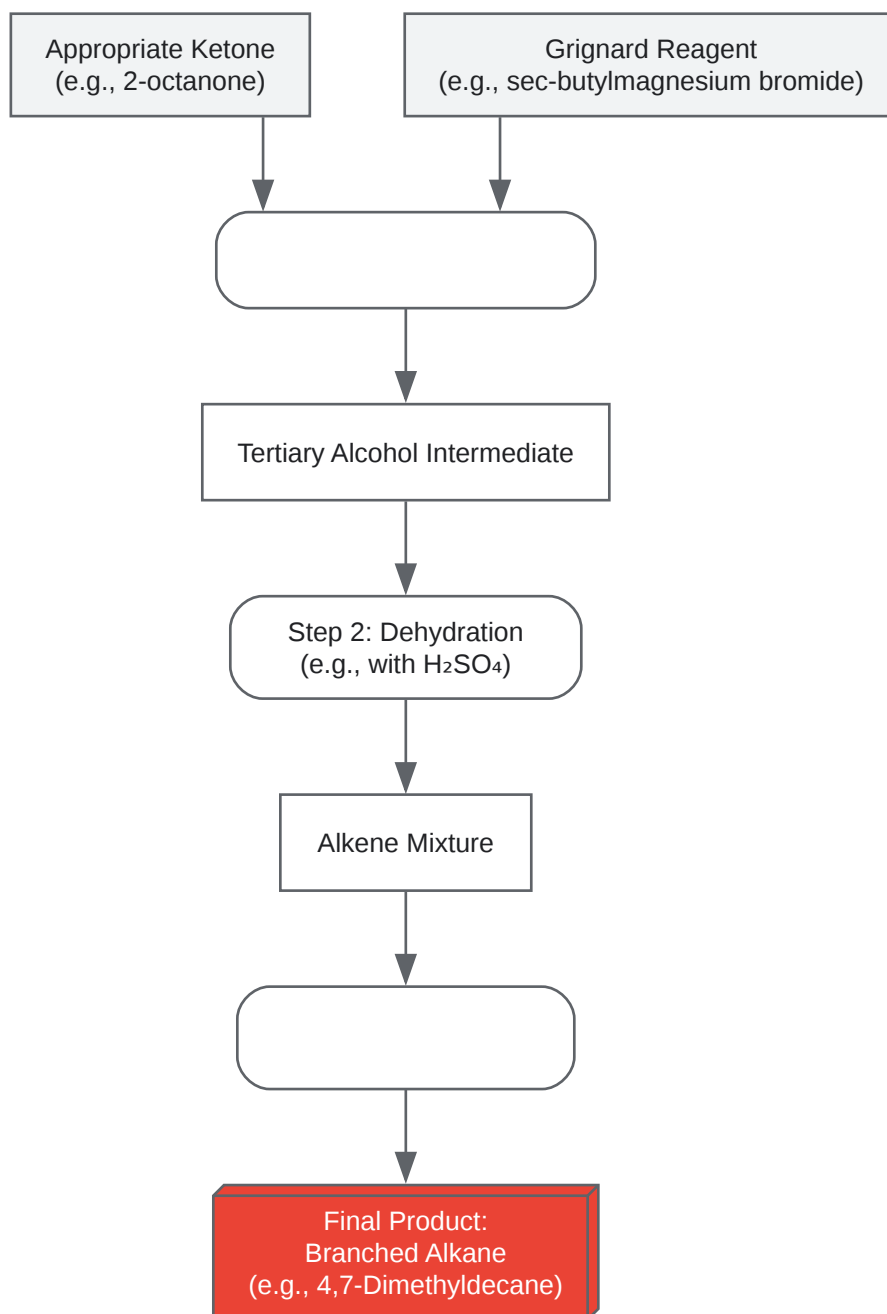
The following diagrams illustrate key workflows and conceptual pathways relevant to the study of **2,5-dimethyldecane** and its analogues.



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Caption: Workflow for the analysis of branched alkanes by GC-MS.





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